molecular formula C14H16ClN3O4S2 B2456873 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine CAS No. 2097897-73-7

1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine

Cat. No. B2456873
M. Wt: 389.87
InChI Key: LYJAFDKRNCQIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis and Antimicrobial Studies : The synthesis of new pyridine derivatives, including analogs structurally similar to "1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine," has been explored, showcasing their considerable antibacterial activity. These compounds are derived through complex reactions involving various benzothiazoles and piperazine derivatives, indicating their potential in developing new antimicrobial agents (Patel & Agravat, 2009).

Anticancer Research

  • Anticancer Agent Synthesis : Novel series of compounds, including those with piperidine and thiadiazole scaffolds, have been synthesized and tested for their anticancer activities. These compounds, akin in structure to "1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine," have shown promising results against various cancer cell lines, underscoring the importance of such chemical structures in the development of new anticancer drugs (El-Sawy et al., 2013).

Corrosion Inhibition Studies

  • Corrosion Inhibition Properties : Piperidine derivatives have been analyzed for their corrosion inhibition properties on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, researchers have elucidated the efficiency of these compounds in protecting metal surfaces from corrosion, indicating a potential industrial application for similar compounds (Kaya et al., 2016).

properties

IUPAC Name

3-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S2/c1-21-13-3-2-11(8-12(13)15)24(19,20)18-6-4-10(5-7-18)22-14-9-16-23-17-14/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJAFDKRNCQIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NSN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine

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